molecular formula C23H23NO6 B188575 Acetylcorynoline CAS No. 18797-80-3

Acetylcorynoline

Cat. No.: B188575
CAS No.: 18797-80-3
M. Wt: 409.4 g/mol
InChI Key: PUHCFWFODBLSAP-WWNPGLIZSA-N
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Description

Acetylcorynoline is a bio-active isolate derived from the plant Corydalis ambigua. It is known for its anti-inflammatory properties and has been studied for its potential therapeutic applications. The compound has a complex structure, characterized by a benzodioxolo phenanthridine skeleton with an acetate group attached.

Mechanism of Action

Target of Action

Acetylcorynoline is a bio-active isolate of Corydalis ambigua . It primarily targets the maturation of bone marrow-derived dendritic cells in mice . Dendritic cells play a crucial role in the immune system, acting as messengers between the innate and adaptive immune systems.

Mode of Action

It has been found to inhibit the maturation of bone marrow-derived dendritic cells in mice . This suggests that this compound may interact with these cells, leading to changes in their development and function.

Biochemical Pathways

This compound has been shown to induce apoptosis and G2/M phase arrest through the c-Myc signaling pathway in colon cancer cells . The c-Myc pathway is a critical regulator of cell growth and proliferation. By affecting this pathway, this compound can influence the growth and survival of cancer cells .

Pharmacokinetics

A study on the pharmacokinetics of multiple constituents of shuanghua baihe tablets, which include this compound, found that gender had a significant effect on the pharmacokinetics of the active alkaloids except for this compound . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of the maturation of bone marrow-derived dendritic cells in mice . This can potentially modulate the immune response. In addition, this compound has been found to induce apoptosis and cell cycle arrest in colon cancer cells , suggesting potential anti-cancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetylcorynoline can be synthesized through various chemical reactions involving the precursor Corynoline. The synthetic route typically involves acetylation reactions where an acetyl group is introduced to the Corynoline molecule. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves extraction from the Corydalis bungeana plant. The process includes several steps such as solvent extraction, purification, and crystallization to obtain the compound in its pure form. The extraction process is optimized to ensure high yield and purity of this compound.

Chemical Reactions Analysis

Types of Reactions

Acetylcorynoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: The acetate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other bio-active compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its anti-inflammatory, anti-cancer, and neuroprotective properties. .

    Industry: Utilized in the development of pharmaceuticals and therapeutic agents.

Comparison with Similar Compounds

Acetylcorynoline is compared with other similar compounds such as Corynoline, 12-Hydroxycorynoline, and Protopine. These compounds share a similar benzodioxolo phenanthridine skeleton but differ in their functional groups and biological activities . This compound is unique due to its specific acetyl group, which contributes to its distinct anti-inflammatory and anti-cancer properties.

List of Similar Compounds

  • Corynoline
  • 12-Hydroxycorynoline
  • Protopine

This compound stands out for its potent immunosuppressive and anti-cancer effects, making it a valuable compound for further research and development in therapeutic applications.

Properties

IUPAC Name

[(1R,12S,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-12(25)30-20-7-13-6-18-19(28-10-27-18)8-14(13)22-23(20,2)16-4-5-17-21(29-11-26-17)15(16)9-24(22)3/h4-6,8,20,22H,7,9-11H2,1-3H3/t20-,22+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHCFWFODBLSAP-WWNPGLIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2=CC3=C(C=C2C4C1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC2=CC3=C(C=C2[C@@H]4[C@]1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172127
Record name Corynoline, acetate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18797-80-3
Record name Acetylcorynoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18797-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylcorynoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018797803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corynoline, acetate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18797-80-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ACETYLCORYNOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZFQ6Y9RZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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